N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride
Description
This compound is a hydrochloride salt featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a benzyl group at position 6, a cyano group at position 3, and a 4-ethoxybenzamide moiety at position 2. The 4-ethoxy group may enhance lipophilicity and metabolic stability compared to simpler benzamide derivatives .
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S.ClH/c1-2-29-19-10-8-18(9-11-19)23(28)26-24-21(14-25)20-12-13-27(16-22(20)30-24)15-17-6-4-3-5-7-17;/h3-11H,2,12-13,15-16H2,1H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAKHSIHOWGXPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Heterocyclic Modifications
(a) N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-dimethylpropanamide
- Structural Difference : Replaces the 4-ethoxybenzamide with a 2,2-dimethylpropanamide group.
- Implications: The bulky dimethylpropanamide may reduce steric accessibility for target binding compared to the planar 4-ethoxybenzamide. No bioactivity data are available, but the cyano group at position 3 is retained, suggesting similar electronic properties .
(b) N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide Hydrochloride
- Structural Difference: Substitutes the cyano group with a benzo[d]thiazol-2-yl moiety and introduces a 2,4-dimethoxybenzamide.
- The 2,4-dimethoxybenzamide may improve solubility but reduce metabolic stability due to demethylation pathways. Molecular weight (502.1 g/mol) is higher than the target compound’s estimated ~460 g/mol .
Benzamide Substituent Variations
(a) Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (Compound 16)
- Structural Difference: Oxazolo[4,5-b]pyridine core instead of thieno[2,3-c]pyridine, with a methyl propenoate substituent.
- Implications: The oxazole ring may alter electronic distribution and hydrogen-bonding capacity. The compound exhibits a melting point of 136°C and an 88% synthetic yield, suggesting robust crystallinity and efficient synthesis compared to thienopyridine derivatives .
(b) 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Structural Difference: Pyridin-3-amine core with a dihydrobenzodioxin group and dimethylaminomethylphenyl substituent.
- Implications: The dihydrobenzodioxin enhances oxygen-rich hydrophilicity, while the dimethylaminomethyl group may facilitate protonation at physiological pH, improving aqueous solubility. Molecular weight (391.46 g/mol) is lower than the target compound’s, likely due to the absence of a thienopyridine core .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Research Findings and Limitations
- Synthetic Efficiency: Compound 16 (oxazolo[4,5-b]pyridine) demonstrates superior synthetic yield (88%) compared to thienopyridine derivatives, though scalability for the target compound remains unverified .
- Bioactivity Gaps: No direct pharmacological data (e.g., IC₅₀, toxicity) are available for the target compound or its analogs, limiting mechanistic insights .
- Structural Insights : The 4-ethoxybenzamide in the target compound likely offers a balance between lipophilicity and metabolic resistance compared to dimethylpropanamide or dimethoxybenzamide derivatives .
Q & A
Q. What are the critical steps and conditions for synthesizing N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride with high purity?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with the condensation of tetrahydrothieno-pyridine derivatives with benzamide precursors under controlled conditions. Key steps include:
- Amide bond formation : Use coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
- Cyano group introduction : React intermediates with cyanating agents (e.g., KCN/CuCN) at 60–80°C .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
- Critical parameters : Temperature control (±2°C), inert atmosphere (N₂/Ar), and solvent dryness to prevent hydrolysis .
Table 1 : Synthesis Optimization Parameters
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Amidation | DMF, 0–5°C, EDC/HOBt | Stabilize reactive intermediates |
| Cyanidation | KCN/CuCN, 70°C, 12 h | Introduce cyano group |
| Purification | Ethanol/water recrystallization | Remove unreacted starting material |
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzyl, ethoxy groups) and ring saturation .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to confirm molecular ion ([M+H]⁺) and purity .
- Elemental Analysis : Match experimental vs. theoretical C, H, N, S percentages (±0.3% tolerance) .
- X-ray Crystallography (if crystalline): Resolve bond lengths/angles and confirm stereochemistry .
Q. How can researchers ensure the compound's stability during storage and experimental use?
- Methodological Answer :
- Storage : Lyophilized powder in amber vials at –20°C under desiccant (silica gel) to prevent hydrolysis of the cyano and amide groups .
- Stability assays : Monitor degradation via HPLC every 3 months; <5% degradation over 12 months is acceptable .
- In-experiment stability : Use freshly prepared DMSO stock solutions (avoid aqueous buffers with pH >8) to prevent precipitation .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .
- Purity reassessment : Re-analyze compound batches with conflicting results via HPLC-MS to rule out impurities >2% .
Q. How can computational modeling guide the optimization of this compound's pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition by modifying the ethoxy group .
- Molecular docking : AutoDock Vina to identify key interactions with targets (e.g., kinase ATP-binding pockets) and prioritize derivatives with stronger binding .
- MD simulations : GROMACS for assessing stability of ligand-target complexes over 100 ns to shortlist candidates for synthesis .
Q. What experimental approaches can elucidate the compound's mechanism of action in modulating neurological targets?
- Methodological Answer :
- Target deconvolution : Combine CRISPR-Cas9 knockout screens with affinity-based proteomics (e.g., pull-down assays using biotinylated analogs) .
- Electrophysiology : Patch-clamp recordings on neuronal cultures to assess effects on ion channels (e.g., GABAₐ receptors) .
- Metabolomics : LC-MS profiling of treated vs. untreated cells to identify altered pathways (e.g., dopamine synthesis) .
Data Contradiction Analysis Framework
Table 2 : Common Data Discrepancies and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
